N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
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Overview
Description
N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a complex organic compound with the molecular formula C15H12F3N3O2 . This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a benzenecarboximidamide structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzenecarboximidamide structure under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
- N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxylate
Uniqueness
N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it particularly interesting for studies related to drug development and material science .
Properties
IUPAC Name |
N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c1-19-14(10-4-2-7-13(8-10)21(22)23)20-12-6-3-5-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFDCSNEOYNERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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